molecular formula C24H20N4O4S B2584647 2-(benzylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione CAS No. 537043-18-8

2-(benzylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B2584647
CAS No.: 537043-18-8
M. Wt: 460.51
InChI Key: QMHGJKTYHRMCHF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline-dione family, characterized by a fused pyrimidine-quinoline core with two ketone groups at positions 4 and 4. Key structural features include:

  • 4-Nitrophenyl substituent at position 5, introducing strong electron-withdrawing effects that may enhance intermolecular interactions or modulate electronic properties.

Synthetic routes for analogous compounds typically involve nucleophilic substitution reactions between pyrimido[4,5-b]quinoline precursors and amines or thiols in polar solvents like DMF or DMF-H₂O mixtures .

Properties

IUPAC Name

2-benzylsulfanyl-5-(4-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c29-18-8-4-7-17-20(18)19(15-9-11-16(12-10-15)28(31)32)21-22(25-17)26-24(27-23(21)30)33-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,19H,4,7-8,13H2,(H2,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHGJKTYHRMCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidoquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrimidoquinoline core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction. This step requires the use of benzylthiol and a suitable leaving group on the pyrimidoquinoline core. Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through an electrophilic aromatic substitution reaction. This step involves the use of nitrobenzene and a suitable catalyst, such as aluminum chloride or iron(III) chloride, to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, ethanol, and room temperature.

    Substitution: Alkyl halides, bases (e.g., sodium hydride, potassium carbonate), acids (e.g., hydrochloric acid), and various solvents (e.g., dichloromethane, ethanol).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(benzylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrimido[4,5-b]Quinoline-Dione Derivatives

Compound Name (ID/Reference) Position 2 Substituent Position 5 Substituent Key Functional Groups Melting Point (°C)
Target Compound (CM826082) Benzylsulfanyl 4-Nitrophenyl Dione, Nitro Not Reported
5-(4-Chlorophenyl) Analog (CM820962) Benzylsulfanyl 4-Chlorophenyl Dione, Chloro Not Reported
5-(4-Ethoxyphenyl) Analog Benzylsulfanyl 4-Ethoxyphenyl Dione, Ethoxy Not Reported
3i Cyclohexylamino Methyl Dione, Amino 220–225
3j 2-Hydroxyethylamino Methyl Dione, Hydroxy 200–210
4f N/A 4-Nitrophenyl Dione, Nitro Not Reported

Key Observations :

  • Electron Effects: The 4-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., ethoxy in ) or weakly deactivating groups (e.g., chloro in CM820962).
  • Steric Effects: The benzylsulfanyl group at position 2 is bulkier than alkylamino or hydroxyethylamino groups in analogs like 3i or 3j , which may influence molecular docking or pharmacokinetic properties.

Key Observations :

  • The target compound’s synthesis likely follows pathways analogous to , utilizing nucleophilic substitution with benzyl thiol.
  • Ultrasound-assisted methods (e.g., ) may improve yields or reduce reaction times compared to traditional heating.

Hypothesized Activity of Target Compound :

  • The nitro group may enhance interactions with enzymes like TRPA1, as seen in oxazine-dione derivatives .
  • Benzylsulfanyl’s lipophilicity could improve membrane permeability compared to hydrophilic analogs like 3j .

Biological Activity

The compound 2-(benzylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a member of the pyrimidoquinoline family and has garnered interest due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and efficacy in various biological assays.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrimidoquinoline core followed by the introduction of the benzylsulfanyl and nitrophenyl groups. The synthetic pathways often utilize starting materials such as quinoline derivatives and sulfur-containing reagents.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds derived from pyrimidoquinoline frameworks have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group is particularly noted for enhancing antibacterial potency.
  • Antifungal Activity : In vitro assays have indicated that these compounds can inhibit the growth of various fungal strains, suggesting their potential as antifungal agents.

Antioxidant Properties

Research indicates that compounds similar to this compound possess antioxidant activity. This is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. The antioxidant capacity can be quantitatively assessed using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP).

Cytotoxicity

Cytotoxicity studies using brine shrimp lethality assays have shown that certain derivatives can exhibit potent cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in substituents significantly impact cytotoxic potency.

Study 1: Antibacterial Evaluation

A study evaluated the antibacterial activity of various pyrimidoquinoline derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups (e.g., nitro groups) exhibited enhanced antibacterial activity compared to their analogs without such substituents.

CompoundMIC (µg/mL)Activity
2-(benzylsulfanyl)-5-(4-nitrophenyl)-3H...32Moderate
Control (Ampicillin)16High

Study 2: Antioxidant Efficacy

In a comparative study assessing the antioxidant potential of various synthesized compounds:

  • The compound exhibited an IC50 value of 45 µM in DPPH scavenging assays.
  • It was compared with standard antioxidants like ascorbic acid.
CompoundIC50 (µM)Comparison
2-(benzylsulfanyl)-5-(4-nitrophenyl)-3H...45Higher than ascorbic acid (50 µM)

The biological activity of this compound is hypothesized to arise from its ability to interact with biological macromolecules such as proteins and nucleic acids. The nitrophenyl group likely plays a critical role in facilitating these interactions through hydrogen bonding and π-π stacking interactions.

Q & A

Q. What are the optimized synthetic routes for 2-(benzylsulfanyl)-5-(4-nitrophenyl)-pyrimido[4,5-b]quinoline-4,6-dione, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) involving aldehydes, amines, and barbituric acid derivatives. Key protocols include:

  • L-Proline Catalysis : In aqueous medium, L-proline facilitates regioselective synthesis of pyrimidoquinoline-diones via a three-component reaction (aniline, aldehyde, barbituric acid). Yields >80% are achievable with electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) due to enhanced electrophilicity .
  • Tungstophosphoric Acid (HPW) Catalysis : A four-component reaction (aldehyde, amine, dimedone, barbituric acid) under reflux in ethanol yields tetracyclic derivatives. HPW improves cyclization efficiency, with yields ranging from 75–92% depending on substituent steric effects .
  • Solvent Effects : Dimethylformamide (DMF) promotes nucleophilic substitution at the C2 position of pyrimidoquinoline precursors, but high temperatures (>100°C) may degrade nitroaryl groups. Lower yields (65–84%) are reported for bulkier amines (e.g., cyclohexylamine) due to steric hindrance .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups. Discrepancies in peak positions may indicate tautomeric forms (e.g., enol-keto equilibrium) .
  • NMR Analysis : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and aliphatic protons from the benzylsulfanyl and tetrahydropyrimidine moieties. ¹³C NMR identifies quaternary carbons (e.g., C4 and C6 dione carbons at ~160–170 ppm) .
  • Elemental Analysis : Validate purity (>95%) by matching experimental C/H/N percentages to theoretical values (e.g., C: ~64%, H: ~5%, N: ~12% for a typical derivative) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on biological activity or corrosion inhibition?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Study adsorption behavior on metal surfaces (e.g., mild steel in HCl) to explain variations in corrosion inhibition efficiency (e.g., APQD-4’s 98% efficiency vs. APQD-1’s 75%). Simulate binding energies and orientation of nitroaryl groups relative to the metal surface .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with antitumor activity. For example, electron-withdrawing nitro groups may enhance DNA intercalation by lowering LUMO energy .
  • Docking Studies : Map interactions with biological targets (e.g., topoisomerase II) to rationalize discrepancies in IC₅₀ values across cell lines. Use AutoDock Vina with flexible ligand docking to account for conformational changes .

Q. What strategies address low regioselectivity in multicomponent syntheses of pyrimidoquinoline-diones?

Methodological Answer:

  • Catalyst Screening : Compare L-proline (aqueous medium, 80% regioselectivity) with Fe(DS)₃ (sonication, 90% selectivity). Proline’s zwitterionic nature stabilizes intermediates, while Fe³⁺ Lewis acidity accelerates cyclization .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) favor C2-substitution, whereas water enhances cyclocondensation via hydrophobic packing .
  • Substituent Effects : Electron-deficient aryl groups (e.g., 4-nitrophenyl) improve regioselectivity by directing nucleophilic attack to the C5 position .

Q. How can researchers integrate environmental fate studies into the development of pyrimidoquinoline derivatives?

Methodological Answer:

  • Environmental-Chemical Profiling : Determine logP values to assess hydrophobicity and bioaccumulation potential. Derivatives with nitro groups (logP >3) may persist in lipid-rich environments, requiring ecotoxicity assays (e.g., Daphnia magna LC₅₀) .
  • Degradation Pathways : Use HPLC-MS to identify photolytic or hydrolytic degradation products. Nitro-reduction to amino derivatives under anaerobic conditions is a likely pathway .
  • Adsorption Studies : Conduct batch experiments with soil/sediment to model partition coefficients (Kd). High Kd values (>100 L/kg) suggest strong sorption, mitigating groundwater contamination risks .

Q. What experimental designs reconcile conflicting data on antitumor activity across in vitro and in vivo models?

Methodological Answer:

  • Dose-Response Optimization : Use factorial designs to test combinations of compound concentration (e.g., 1–50 µM) and exposure time (24–72 hrs). Nonlinear regression (e.g., Hill equation) identifies IC₅₀ shifts due to metabolic inactivation in vivo .
  • Pharmacokinetic Profiling : Compare plasma half-life (t₁/₂) and tissue distribution in murine models. Poor bioavailability (e.g., t₁/₂ <2 hrs) may explain reduced efficacy despite high in vitro potency .
  • Cohort Stratification : In xenograft studies, stratify animals by tumor volume homogeneity (CV <15%) to minimize inter-subject variability .

Q. How do structural modifications at the C2 and C5 positions influence dual applications (e.g., antitumor and corrosion inhibition)?

Methodological Answer:

  • C2-Substituent Effects : Benzylsulfanyl groups enhance corrosion inhibition via sulfur-metal bonding but may reduce antitumor activity due to steric hindrance. Replace with smaller groups (e.g., methylthio) to balance both properties .
  • C5-Aryl Optimization : Nitrophenyl groups improve corrosion inhibition (via electron withdrawal) but introduce cytotoxicity. Hybrid derivatives (e.g., 4-aminophenyl at C5) retain inhibition efficiency while lowering toxicity .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like molar refractivity and polar surface area to predict multi-functionality .

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